Tocopheryl Retinoate; Tretinoin tocoferil

Catalog No.
S11222837
CAS No.
M.F
C49H76O3
M. Wt
713.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tocopheryl Retinoate; Tretinoin tocoferil

Product Name

Tocopheryl Retinoate; Tretinoin tocoferil

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

Molecular Formula

C49H76O3

Molecular Weight

713.1 g/mol

InChI

InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3

InChI Key

RIQIJXOWVAHQES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C

Tocopheryl Retinoate, also known as Tretinoin tocoferil, is a hybrid compound formed by the esterification of alpha-tocopherol (vitamin E) with all-trans retinoic acid (tretinoin). This compound is primarily utilized in dermatology due to its beneficial properties for skin health, including the treatment of conditions such as acne vulgaris, skin aging, and hyperpigmentation. Its unique combination of retinoid and antioxidant properties makes it a valuable ingredient in various skincare formulations aimed at enhancing skin appearance and promoting healing processes .

  • Esterification: The formation of Tocopheryl Retinoate involves the esterification of all-trans retinoic acid with alpha-tocopherol. This reaction typically requires a dehydrating agent and can be facilitated using dichloromethane as a solvent along with a catalyst.
  • Oxidation: The compound is susceptible to oxidative degradation when exposed to light and air, which can lead to diminished efficacy.
  • Photodegradation: Exposure to UV light, especially at wavelengths below 480 nm, can result in the breakdown of Tocopheryl Retinoate, impacting its stability and effectiveness .

Tocopheryl Retinoate exhibits several biological activities that contribute to its therapeutic effects:

  • Cell Proliferation: The compound stimulates the proliferation of skin fibroblasts, which are crucial for maintaining skin structure and integrity.
  • DNA Synthesis: It enhances DNA synthesis in skin cells, particularly when combined with growth factors such as Epidermal Growth Factor (EGF), promoting cellular regeneration and repair .
  • Wound Healing: Tocopheryl Retinoate has been shown to facilitate the healing of skin ulcers by promoting tissue granulation and accelerating the wound healing process .

The synthesis of Tocopheryl Retinoate can be accomplished through various methods:

  • Laboratory Synthesis: In a typical laboratory setting, all-trans retinoic acid is dissolved in dichloromethane and reacted with alpha-tocopherol in the presence of a dehydrating agent. This method allows for precise control over reaction conditions to optimize yield and purity.
  • Industrial Production: For larger scale production, similar synthetic routes are employed but adapted for industrial settings. This includes using larger reactors and advanced purification techniques such as chromatography to ensure high-quality final products .

Tocopheryl Retinoate has a wide range of applications:

  • Dermatological Treatments: It is extensively used in formulations aimed at treating acne vulgaris, signs of aging, and hyperpigmentation.
  • Wound Healing Products: The compound is incorporated into topical formulations designed for enhancing wound healing.
  • Cosmetic Products: Due to its antioxidant properties, it is also found in various cosmetic products aimed at improving skin texture and appearance .

Research on Tocopheryl Retinoate has highlighted its interactions with various biological systems:

  • Cellular Interactions: Studies indicate that it enhances the effects of growth factors like EGF on DNA synthesis in epithelial cells, suggesting synergistic effects that could improve therapeutic outcomes in skin treatments.
  • Stability Studies: The compound's stability is significantly affected by environmental factors such as light and heat; thus, formulations must be designed to protect it from degradation during storage and use .

CompoundDescriptionUnique Features
RetinolA precursor to all-trans retinoic acid used in anti-aging products.Primarily offers retinoid benefits without tocopherol.
IsotretinoinAn oral retinoid used for severe acne treatment.More potent but associated with significant side effects.
AdapaleneA synthetic retinoid used topically for acne treatment.Less irritating than other retinoids; stable under light.
TazaroteneA topical retinoid effective for acne and psoriasis treatment.Known for its selective action on retinoid receptors.

Tocopheryl Retinoate stands out due to its dual-action mechanism combining both retinoid activity from tretinoin and antioxidant properties from tocopherol. This combination enhances its effectiveness while potentially reducing side effects associated with traditional retinoids .

Catalytic Transesterification Approaches

The synthesis of tocopheryl retinoate relies fundamentally on establishing a robust ester bond between the carboxylic acid functionality of retinoic acid and the phenolic hydroxyl group of tocopherol. Several catalytic transesterification methodologies have been developed to achieve this conjugation with varying degrees of efficiency and practical applicability [1] [2] [3].

The most widely employed approach utilizes the Steglich esterification protocol, employing N,N-dicyclohexylcarbodiimide as the primary coupling reagent in combination with 4-dimethylaminopyridine as a nucleophilic catalyst [4] [5]. This methodology proceeds through the formation of an O-acyl isourea intermediate, which demonstrates enhanced reactivity compared to the free carboxylic acid. The reaction mechanism involves initial activation of retinoic acid through nucleophilic attack by dicyclohexylcarbodiimide, followed by displacement of the activated intermediate by the tocopherol hydroxyl group [3] [4]. Under standard conditions employing tetrahydrofuran or dichloromethane as solvent systems, reactions proceed at ambient temperature over 18-20 hour periods [2] [3].

Alternative water-soluble coupling systems have been investigated to address purification challenges associated with dicyclohexylurea byproduct formation. N-ethyl-N-(3-dimethylaminopropyl)carbodiimide hydrochloride offers significant advantages in terms of product isolation, as both the coupling reagent and resulting urea byproduct demonstrate water solubility [6]. This approach enables straightforward aqueous extraction procedures for byproduct removal, though coupling efficiency may be somewhat reduced compared to the dicyclohexylcarbodiimide system [6].

A particularly elegant approach involves the utilization of alkyl carbonate mixed anhydrides for direct esterification. This methodology, documented in patent literature, achieves good yields through reaction of alkyl carbonate mixed acid anhydrides with tocopherol under mild conditions [1]. The inventors demonstrated that tocopheryl retinoate could be obtained efficiently through this route, though detailed procedural parameters remain proprietary.

Transesterification protocols employing sodium methoxide have been explored as rapid alternatives to traditional coupling methods. These procedures utilize sodium metal as a catalyst in anhydrous methanol, achieving complete conversion within 30-60 minutes [7]. However, yields remain modest at 40-50%, and the basic conditions may promote undesired side reactions with the sensitive retinoid chromophore.

More recent investigations have focused on palladium-catalyzed methodologies for selective isomerization and coupling processes. Bis(acetonitrile)palladium dichloride in combination with triethylamine has demonstrated utility for regioselective transformations, though conversion rates remain relatively low at approximately 17% for desired isomeric products [8] [9] [10].

Protection-Deprotection Strategies for Hydroxyl Groups

The successful synthesis of complex retinoid-tocopherol conjugates frequently requires strategic protection of reactive hydroxyl functionalities to prevent competing side reactions and ensure selective coupling at desired positions [11] [12]. Several protection strategies have been developed specifically for retinoid synthetic applications.

Thermolytic protecting groups represent an innovative approach for hydroxyl protection under mild conditions. The 2-pyridyl-substituted hydroxyl protecting groups developed by Food and Drug Administration researchers can be efficiently cleaved under mild thermolytic conditions at 90°C without requiring harsh acids or bases [12]. These protecting groups demonstrate excellent stability toward diverse reaction conditions while maintaining high orthogonality with conventional protecting group methodologies. The thermal cleavage mechanism proceeds without generating reactive radicals that could damage photosensitive retinoid substrates [12].

tert-Butyldimethylsilyl protection has found extensive application in retinoid synthesis due to its stability under most reaction conditions and compatibility with retinoid functionalities. Standard silylation conditions employing tert-butyldimethylsilyl chloride, imidazole, and N,N-dimethylformamide provide reliable protection [13]. Subsequent deprotection can be achieved using tetrabutylammonium fluoride under mild conditions that preserve retinoid integrity.

Photolabile protecting groups based on the methyl-6-nitroveratryl moiety offer unique advantages for hydroxyl protection strategies. These systems demonstrate stability toward diverse synthetic transformations while enabling clean deprotection through ultraviolet light exposure [11]. The orthogonality of photochemical deprotection conditions with thermal and chemical methods provides additional synthetic flexibility.

Traditional protecting group strategies including tetrahydropyranyl and benzyl protection have found limited application in retinoid synthesis due to the harsh deprotection conditions typically required. However, specialized variants adapted for retinoid chemistry have been developed to address these limitations.

Industrial-Scale Production Challenges

Solvent System Optimization

Industrial-scale production of tocopheryl retinoate faces significant challenges related to solvent system selection and optimization. The choice of reaction medium profoundly impacts reaction kinetics, product stability, and downstream processing requirements [10] [14] [15].

Extensive optimization studies have demonstrated that replacement of traditional non-polar solvents such as hexane with polar aprotic solvents including acetonitrile or acetone can achieve dramatic reductions in reaction time from 20 hours to approximately 2 hours while maintaining favorable product distributions [10]. This optimization represents a 90% reduction in processing time, with significant implications for manufacturing throughput and economic viability.

The selection of acetonitrile as a preferred solvent system offers multiple advantages for industrial applications. The polar aprotic nature of acetonitrile facilitates enhanced solvation of polar intermediates while maintaining compatibility with retinoid substrates [10]. However, the increased cost of polar aprotic solvents compared to traditional hydrocarbon systems must be balanced against productivity gains and product quality improvements.

Two-phase extraction systems employing dodecane overlays have demonstrated exceptional utility for retinoid stability preservation during extended reaction periods [14] [16]. The hydrophobic dodecane phase provides effective sequestration of sensitive retinoid products, preventing oxidative degradation that commonly occurs in aqueous media [14]. This approach achieves excellent product recovery while minimizing exposure to reactive oxygen species that can compromise product quality.

Mixed solvent systems combining methanol and dichloromethane have been optimized specifically for tocopherol extraction and purification processes [15] [17]. These systems enable efficient separation of tocopherol derivatives from complex mixtures while maintaining product integrity. However, the complexity of mixed solvent systems introduces additional variables in terms of composition control and recycling procedures.

The implementation of supercritical fluid extraction technologies represents an emerging approach for industrial-scale retinoid processing. These methods offer enhanced selectivity and reduced environmental impact compared to traditional organic solvent systems [15].

Byproduct Formation and Purification Strategies

Industrial production of tocopheryl retinoate generates several categories of byproducts that require systematic removal to achieve pharmaceutical-grade purity specifications [15] [16] [18]. The formation mechanisms and purification strategies for these byproducts represent critical aspects of process development.

Dicyclohexylurea formation represents the most significant purification challenge in dicyclohexylcarbodiimide-mediated coupling reactions. This byproduct demonstrates poor solubility in most organic solvents and requires specialized separation techniques [2] [3] [6]. Preparative high-performance liquid chromatography provides the most effective separation method, achieving purification efficiencies exceeding 95%. However, the high cost and limited throughput of preparative high-performance liquid chromatography systems present significant challenges for industrial-scale implementation [2].

Tocopheryl quinone formation occurs through oxidative processes during elevated temperature processing. These oxidation products arise from tocopherol degradation under thermal stress and represent impurities that cannot be effectively separated from desired tocopherol products due to similar physicochemical properties [15]. Prevention through antioxidant addition and inert atmosphere processing provides more effective control than post-reaction purification approaches.

Geometric isomerization represents a persistent challenge in retinoid synthesis, with thermal and photochemical processes generating mixtures of cis and trans isomers [19] [8] [10]. Crystallization techniques employing hydroquinone complexation have proven effective for separating all-trans retinoid products from cis isomers [7]. This approach achieves good separation efficiency (80-90%) while maintaining cost-effectiveness suitable for industrial applications.

The formation of oxidation products through air exposure of conjugated retinoid systems can be effectively controlled through preventive measures rather than remedial purification. Implementation of inert atmosphere processing, antioxidant addition, and light protection achieves prevention-based control with efficiency exceeding 90% [14] [16]. This approach proves more economically viable than attempting to separate oxidation products after formation.

Column chromatography techniques employing gradient elution systems provide effective separation of unreacted starting materials from desired products. Standard silica gel chromatography achieves high purification efficiency (>90%) while maintaining good industrial scalability [2] [20] [21]. The selection of appropriate solvent gradients enables optimization of separation parameters for specific product mixtures.

Ester hydrolysis products resulting from moisture exposure during processing or storage can be effectively removed through acid-base extraction procedures. These methods achieve variable purification efficiency (60-85%) depending on the specific hydrolysis products involved, but offer excellent cost-effectiveness and scalability for industrial applications [15] [17].

XLogP3

16.9

Hydrogen Bond Acceptor Count

3

Exact Mass

712.57944628 g/mol

Monoisotopic Mass

712.57944628 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-08-2024

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